1-(3-Iodopiperidin-1-yl)ethanone
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Overview
Description
1-(3-Iodopiperidin-1-yl)ethanone is a chemical compound with the molecular formula C7H12INO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an iodine atom attached to the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodopiperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of piperidine derivatives. The synthesis typically starts with the preparation of 3-iodopiperidine, which is then reacted with ethanone derivatives under controlled conditions to yield the desired product. The reaction conditions often include the use of iodine or iodinating agents, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodopiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols using common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products Formed:
Substitution: Products with the iodine atom replaced by other functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(3-Iodopiperidin-1-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting neurological disorders due to its piperidine core.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Iodopiperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and influence biological pathways. The iodine atom may also play a role in enhancing the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
1-(3-Iodopiperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:
1-(3-Chloropiperidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
1-(3-Bromopiperidin-1-yl)ethanone: Contains a bromine atom, offering a balance between the reactivity of chlorine and iodine derivatives.
1-(3-Fluoropiperidin-1-yl)ethanone: Fluorine substitution can significantly alter the compound’s electronic properties and biological interactions.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity in biological systems.
Properties
IUPAC Name |
1-(3-iodopiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKHASSNNUWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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